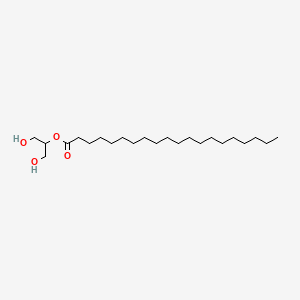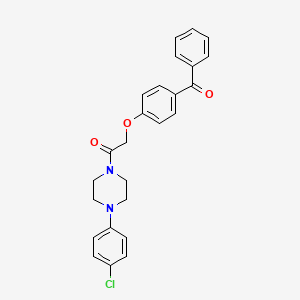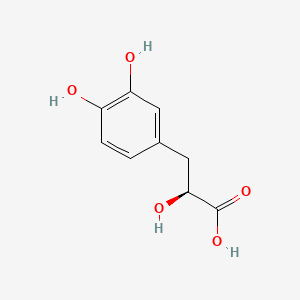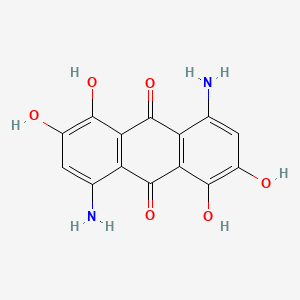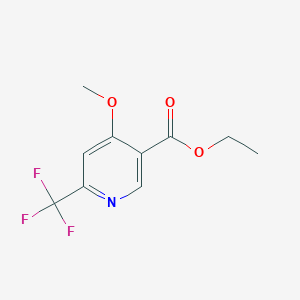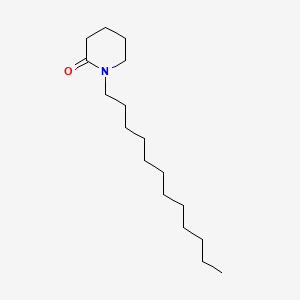![molecular formula C12H12 B14162262 tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene CAS No. 97253-51-5](/img/structure/B14162262.png)
tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo[62113,602,7]dodeca-2(7),4,9-triene is a polycyclic hydrocarbon with a unique structure characterized by four fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the polycyclic structure .
Industrial Production Methods
Industrial production methods for tetracyclo[62113,6 advancements in catalytic processes and polymerization techniques may offer scalable methods for its production .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light.
Major Products Formed
The major products formed from these reactions include various oxygenated, halogenated, and hydrogenated derivatives of this compound .
Scientific Research Applications
Tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure.
Industry: Utilized in the production of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene involves its interaction with various molecular targets and pathways. The compound’s polycyclic structure allows it to engage in multiple types of chemical interactions, including π-π stacking and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene: Another polycyclic hydrocarbon with a similar structure but different ring fusion patterns.
Norbornene: A simpler bicyclic compound that serves as a precursor in the synthesis of more complex polycyclic structures.
Uniqueness
Tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene is unique due to its highly strained polycyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
97253-51-5 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene |
InChI |
InChI=1S/C12H12/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-4,7-10H,5-6H2 |
InChI Key |
KWPLEXGYQPSPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C2C4CC3C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[4-[bis(2-cyanoethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14162182.png)
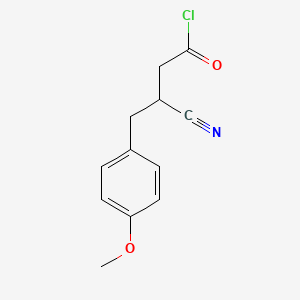
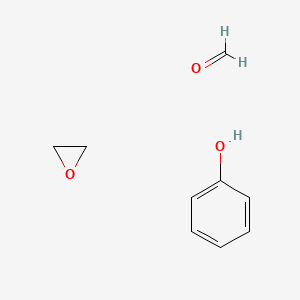
![N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14162205.png)
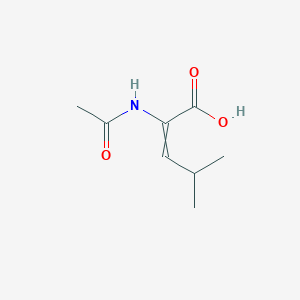
![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)
![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162226.png)
